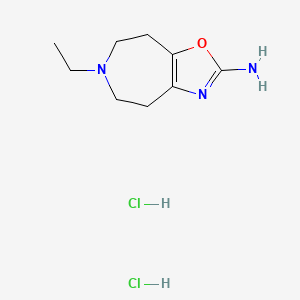

Azepexole (hydrochloride)

Description

Overview of Alpha-2 Adrenergic Receptor Agonists in Modern Pharmacology

Alpha-2 adrenergic receptor agonists are a class of drugs that selectively stimulate alpha-2 adrenergic receptors. ahajournals.orgmdedge.com These receptors are a key component of the sympathetic nervous system, the part of the nervous system responsible for the "fight or flight" response. When activated, alpha-2 adrenergic receptors, which are often located on the presynaptic nerve terminals, inhibit the release of the neurotransmitter norepinephrine (B1679862). This action leads to a decrease in sympathetic outflow from the central nervous system, resulting in effects such as sedation, analgesia (pain relief), and a reduction in blood pressure. ahajournals.orgahajournals.org

In modern pharmacology, alpha-2 adrenergic agonists are utilized for a variety of therapeutic applications. ahajournals.org Their ability to lower blood pressure has made them valuable in the management of hypertension. ahajournals.orgahajournals.org Furthermore, their sedative and analgesic properties are harnessed in anesthesia and for managing certain types of pain. ahajournals.org Compounds in this class, such as clonidine (B47849) and dexmedetomidine (B676), are well-established examples that have seen significant clinical use. ahajournals.org The study of these agonists has also provided profound insights into the physiological roles of the sympathetic nervous system. ahajournals.orgahajournals.org

There are three main subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C. medchemexpress.com The specific effects of an agonist can depend on its relative affinity for these different subtypes. medchemexpress.commedchemexpress.com This subtype selectivity is a key area of research, as it may allow for the development of drugs with more targeted effects.

Historical Trajectory of Azepexole (B1194734) Hydrochloride Research and Development

Azepexole, also widely known in scientific literature by its developmental code B-HT 933, emerged as a compound of interest due to its specific action as an alpha-2 adrenoceptor agonist. nih.govpsu.edu Early investigations into azepexole focused on its potential as an antihypertensive agent, drawing comparisons to the established alpha-2 agonist, clonidine. ahajournals.org Studies in the early 1980s explored its effects on blood pressure and heart rate in both animal models and normotensive human subjects. nih.govnih.gov These initial studies confirmed its hypotensive effects, which were attributed to its action on alpha-2 receptors in the brainstem, leading to a reduction in sympathetic outflow. nih.gov

As research progressed, the high selectivity of azepexole for alpha-2 adrenoceptors over alpha-1 adrenoceptors became a key characteristic, with reports indicating a selectivity of over 300-fold. rndsystems.com This high specificity made it a valuable tool for researchers seeking to isolate and study the functions of the alpha-2 adrenergic system without the confounding effects of alpha-1 receptor activation.

Further pharmacological characterization revealed its binding affinities for the different alpha-2 adrenoceptor subtypes. medchemexpress.commedchemexpress.com This detailed understanding of its interaction with specific receptor subtypes solidified its role as a precise pharmacological probe. Over time, the focus of azepexole research shifted from direct therapeutic development to its application as a preclinical investigative tool to explore the physiological and pathophysiological roles of alpha-2 adrenergic receptors in various systems.

Significance of Azepexole Hydrochloride as a Preclinical Investigative Tool

The primary significance of azepexole hydrochloride in a research context lies in its high selectivity as an alpha-2 adrenergic receptor agonist. rndsystems.com This property allows scientists to investigate the specific roles of these receptors in various physiological processes with a high degree of confidence that the observed effects are not due to off-target interactions with other adrenergic receptors.

In preclinical studies, azepexole has been instrumental in elucidating the function of alpha-2 adrenoceptors in the cardiovascular and central nervous systems. For instance, it has been used to study the mechanisms of blood pressure regulation, the central control of sympathetic tone, and the modulation of neurotransmitter release. nih.govnih.gov Its ability to differentiate between receptor subtypes has also been valuable in understanding the specific contributions of α2A, α2B, and α2C receptors to different physiological responses. medchemexpress.commedchemexpress.com

Furthermore, azepexole has been employed in studies examining its potential analgesic and anesthetic-sparing effects. nih.govresearchgate.net Research has demonstrated its antinociceptive properties in various animal models of pain. researchgate.net In the context of anesthesia, studies have shown that azepexole can reduce the required concentration of inhalational anesthetics, highlighting the role of alpha-2 adrenergic pathways in sedation and anesthesia. nih.gov

The following tables summarize some of the key research findings using azepexole as a preclinical tool.

Table 1: Binding Affinity of Azepexole Hydrochloride for α2-Adrenoceptor Subtypes

| Receptor Subtype | pKi |

| α2A-adrenoceptor | 8.3 medchemexpress.commedchemexpress.com |

| α2B-adrenoceptor | 7.6 medchemexpress.commedchemexpress.com |

| α2C-adrenoceptor | 7.5 medchemexpress.commedchemexpress.com |

pKi is the negative logarithm of the equilibrium dissociation constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Selected Preclinical Research Findings with Azepexole Hydrochloride

| Research Area | Animal Model | Key Finding | Reference |

| Cardiovascular | Normotensive Rats | Dose-dependent inhibition of sympathetically-induced vasopressor responses. | medchemexpress.com |

| Spontaneously Hypertensive Rats | Continuous infusion lowered blood pressure. | nih.gov | |

| Normotensive Human Volunteers | Significant reduction in systolic and diastolic blood pressure. | nih.gov | |

| Gastrointestinal | Guinea-Pig Ileum | Concentration-dependent inhibition of peristaltic contractions (IC50 = 78.72 nM). | medchemexpress.com |

| Central Nervous System | Dogs | Reduced cerebral blood flow by 26% during isoflurane (B1672236) anesthesia without changing cerebral metabolic rate for oxygen. | nih.gov |

| Pentobarbital-anesthetized Dogs | Central administration resulted in a significant decrease in blood pressure. | nih.gov | |

| Pain Research | Mice | Produced dose-dependent antinociceptive effects in tail-immersion, tail-pinch, and acetic acid writhing tests. | researchgate.net |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

36067-72-8 |

|---|---|

Molecular Formula |

C9H16ClN3O |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |

InChI Key |

RISPXEICLQYFJX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl |

Other CAS No. |

36067-72-8 |

Related CAS |

36067-73-9 (Parent) |

Synonyms |

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |

Origin of Product |

United States |

Mechanistic Pharmacology of Azepexole Hydrochloride

Elucidation of Alpha-2 Adrenergic Receptor Agonism

Azepexole's identity as a selective α2-adrenoceptor agonist forms the foundation of its pharmacological profile. nih.gov This selectivity governs its physiological effects, which are comparable to other centrally acting α2-agonists like clonidine (B47849). nih.gov The interaction of azepexole (B1194734) with α2-adrenergic receptors is characterized by its specific binding affinity for the different receptor subtypes and its pronounced selectivity over α1-adrenoceptors.

Differential Affinity and Selectivity Across Alpha-2 Adrenoceptor Subtypes (e.g., α2A, α2B, α2C)

There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. Azepexole demonstrates a differential binding affinity across these subtypes. Research indicates that azepexole binds with the highest affinity to the α2A-adrenoceptor subtype, followed by the α2B and α2C subtypes. This preferential binding to the α2A subtype is significant, as this receptor is a key modulator of neurotransmission in the brain.

Binding Affinities of Azepexole for Alpha-2 Adrenoceptor Subtypes

| Adrenoceptor Subtype | Binding Affinity (pKi) |

|---|---|

| α2A | 8.3 |

| α2B | 7.6 |

| α2C | 7.5 |

Comparative Receptor Selectivity Profile (e.g., Versus Alpha-1 Adrenoceptors)

A defining characteristic of azepexole is its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. While specific quantitative selectivity ratios for azepexole are not extensively detailed in the available literature, its functional effects are overwhelmingly attributed to its α2-agonist activity. For comparison, the prototypical α2-agonist clonidine exhibits a 200:1 selectivity ratio for α2 versus α1 receptors. nih.gov The high selectivity of α2-agonists like azepexole is crucial in minimizing the side effects associated with the stimulation of α1-receptors, such as vasoconstriction.

Characterization of Downstream Signaling Pathways

The activation of α2-adrenergic receptors by azepexole initiates a cascade of intracellular events, primarily mediated by G proteins. These signaling pathways ultimately lead to the modulation of neurotransmitter release and ion channel activity.

G Protein-Coupled Receptor Activation Dynamics

Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily associated with inhibitory G proteins, specifically the Gi/o family. wikipedia.orgreactome.orgdiva-portal.org Upon agonist binding, such as with azepexole, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). stressmarq.com This reduction in intracellular cAMP levels leads to decreased activation of protein kinase A (PKA) and a subsequent reduction in the phosphorylation of various downstream targets.

Modulation of Neurotransmitter Release (e.g., Presynaptic Norepinephrine (B1679862) Inhibition)

A cardinal function of presynaptic α2-adrenergic receptors is the inhibition of norepinephrine release from sympathetic nerve terminals. nih.govnih.gov This is a classic example of a negative feedback loop, where norepinephrine in the synaptic cleft activates presynaptic α2-autoreceptors, thereby inhibiting its own further release. Azepexole, by acting as an agonist at these presynaptic α2-receptors, mimics this effect and potently suppresses the release of norepinephrine. mdpi.com This inhibitory action is a cornerstone of the sympatholytic effects observed with α2-agonists.

The reduction in norepinephrine release is a direct consequence of the G protein activation described above. The signaling cascade initiated by azepexole binding to presynaptic α2-receptors ultimately interferes with the process of neurotransmitter-containing vesicle fusion with the presynaptic membrane.

Influence on Ion Channel Activity (e.g., Extracellular Calcium Influx via Voltage-Operated Calcium Channels)

The activation of α2-adrenergic receptors by azepexole also leads to the modulation of ion channel activity, particularly voltage-gated calcium channels (VGCCs). The influx of calcium through these channels is a critical step in the process of neurotransmitter release. The Gβγ subunits, dissociated from the Gαi/o subunit upon receptor activation, can directly interact with and inhibit the activity of N-type and P/Q-type VGCCs. nih.govnih.gov

This inhibition of high-voltage-activated calcium channels reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential. nih.gov The decreased intracellular calcium concentration, in turn, curtails the release of norepinephrine and other neurotransmitters. This mechanism works in concert with the cAMP-dependent pathways to produce a robust inhibition of neurotransmission.

Involvement of Pertussis Toxin-Sensitive G Proteins (e.g., Gi Protein Coupling)

Azepexole hydrochloride, a potent and selective alpha-2-adrenergic receptor agonist, exerts its pharmacological effects through a signaling pathway critically dependent on the activation of pertussis toxin-sensitive G proteins. This class of G proteins, primarily the Gi/o family, serves as a crucial intermediary, coupling the activation of alpha-2 adrenoceptors by azepexole to downstream intracellular effector systems. The sensitivity of azepexole's action to pertussis toxin provides definitive evidence for the involvement of these specific G proteins in its mechanism of action.

Pertussis toxin is a bacterial exotoxin that specifically targets the alpha subunits of Gi/o proteins. It catalyzes the ADP-ribosylation of a cysteine residue near the C-terminus of these Gα subunits. This covalent modification uncouples the G proteins from their corresponding G protein-coupled receptors (GPCRs), such as the alpha-2 adrenoceptors. Consequently, the G proteins remain in an inactive, GDP-bound state and are unable to transduce the signal from an activated receptor to its downstream effectors. The attenuation or complete abolition of a drug's effect following treatment with pertussis toxin is, therefore, a widely accepted method for demonstrating the involvement of Gi/o protein signaling pathways.

Research has demonstrated that the pharmacological activity of azepexole is indeed sensitive to the effects of pertussis toxin. A key study investigating the effects of azepexole on the guinea pig ileum found that pretreatment with pertussis toxin significantly reduced the potency of azepexole in inhibiting electrically induced muscle contractions. nih.gov This finding directly implicates a pertussis toxin-sensitive G protein in the signal transduction pathway of azepexole. nih.gov The study observed that azepexole inhibited these contractions with an IC50 value of 3.3 x 10-6 M. However, after exposure to pertussis toxin, the potency of azepexole was diminished, indicating that the functional integrity of Gi/o proteins is essential for its inhibitory effect. nih.gov

Azepexole demonstrates a high affinity for alpha-2 adrenoceptor subtypes, which are canonically coupled to Gi proteins. The activation of these receptors by azepexole initiates the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream proteins, such as protein kinase A (PKA), and ultimately lead to the physiological effects of the drug.

The following interactive table summarizes the available data on azepexole's interaction with the Gi protein-coupled alpha-2 adrenoceptors and its sensitivity to pertussis toxin.

Preclinical Pharmacological Investigations of Azepexole Hydrochloride S Biological Activities

Central Nervous System Effects in Preclinical Models

The central nervous system effects of azepexole (B1194734) have been explored through its sedative, antinociceptive, and neuroprotective potential, as well as its influence on anesthetic requirements and cerebral hemodynamics.

Studies on Sedative and Motor Activity Modulation (e.g., in Murine Models)

Direct preclinical studies detailing the sedative and motor activity modulation of azepexole in murine models are not extensively available in the current body of scientific literature. However, the sedative properties of alpha-2 adrenergic agonists are well-documented. For instance, clonidine (B47849), a structurally and mechanistically similar alpha-2 adrenergic agonist, produces dose-dependent sedation and can impair motor coordination in mice plos.orgresearchgate.net. This is often assessed using tests such as the rotarod assay plos.orgresearchgate.net. The sedative effects of alpha-2 adrenergic agonists are primarily attributed to their ability to decrease the activity of noradrenergic neurons in the locus coeruleus, a key area in the brainstem involved in arousal and wakefulness vin.com. By activating presynaptic alpha-2 autoreceptors on these neurons, these agonists inhibit the release of norepinephrine (B1679862), leading to a state of sedation vasg.orgcambridge.org. It is therefore plausible that azepexole would exhibit similar sedative and motor activity-modulating properties in murine models, consistent with its mechanism of action as an alpha-2 adrenergic agonist.

Investigation of Antinociceptive Properties (e.g., in Murine Pain Models)

The antinociceptive, or pain-relieving, properties of azepexole have been demonstrated in murine models. Subcutaneous administration of azepexole produced dose-dependent antinociceptive effects in mice, as evaluated by the tail-immersion, tail-pinch, and acetic acid writhing tests nih.gov. These tests are standard preclinical models for assessing the efficacy of analgesics against different types of pain stimuli.

The following table summarizes the effective dose (ED16) of azepexole in producing an antinociceptive effect in these models.

| Pain Model | Azepexole ED16 (mg/kg, s.c.) |

| Tail-Immersion | 5.6 +/- 0.4 |

| Tail-Pinch | 6.7 +/- 1.2 |

| Acetic Acid Writhing | 2.96 +/- 0.2 |

The antinociceptive action of azepexole was partially antagonized by naloxone (B1662785) in the tail-immersion and tail-pinch tests, suggesting a potential, though not competitive, interaction with opioid pathways nih.gov. However, naloxone had no effect on the antinociceptive action of azepexole in the acetic acid writhing test, indicating that its mechanism of analgesia may also involve non-opioid pathways nih.gov.

Evaluation of Neuroprotective Potential (e.g., through Mechanistic Analogies)

While direct studies on the neuroprotective potential of azepexole are limited, the neuroprotective effects of other alpha-2 adrenergic agonists, such as dexmedetomidine (B676) and clonidine, are well-established, allowing for mechanistic analogies to be drawn. The neuroprotective mechanisms of these agents are thought to be multifactorial.

One key mechanism is the reduction of excitotoxicity. Alpha-2 adrenergic agonists can decrease the release of excitatory neurotransmitters like glutamate, which, in excess, can lead to neuronal damage vasg.org. This is achieved through the activation of presynaptic alpha-2 adrenoceptors on neurons vasg.org.

Furthermore, these agonists have been shown to possess anti-inflammatory and anti-apoptotic properties. Dexmedetomidine, for example, has been found to reduce the inflammatory response and inhibit apoptosis in the brain following injury cambridge.orgpnas.org. Clonidine has also been demonstrated to exert anti-apoptotic effects in the context of cerebral ischemic injury mdpi.com.

Given that azepexole shares the same primary mechanism of action as these compounds—agonism at alpha-2 adrenergic receptors—it is plausible that it may also possess neuroprotective properties through similar pathways.

Modulation of Anesthetic Requirements (e.g., in Canine Models with Inhalational Anesthetics)

Azepexole has been shown to significantly reduce the requirement for inhalational anesthetics in canine models. In a study involving isoflurane-anesthetized dogs, azepexole administration led to a dose-dependent decrease in the minimum alveolar concentration (MAC) of isoflurane (B1672236). MAC is a standard measure of anesthetic potency. The reduction in isoflurane MAC was substantial, with the highest dose of azepexole leading to a decrement of over 85%. This effect was completely preventable by pretreatment with idazoxan, an alpha-2 adrenergic antagonist, confirming that the MAC-reducing effect is mediated by alpha-2 adrenoceptors.

Assessment of Cerebral Hemodynamics and Metabolism (e.g., Cerebral Blood Flow and Cerebral Metabolic Rate for Oxygen in Canine Models)

The effects of azepexole on cerebral hemodynamics and metabolism have been investigated in canine models. In dogs anesthetized with isoflurane, azepexole was found to reduce cerebral blood flow (CBF) by 26%. However, it did not cause any change in the cerebral metabolic rate for oxygen (CMRO2) when administered during 1.4% isoflurane anesthesia. When the concentration of isoflurane was reduced to 0.2%, CMRO2 increased by 26%, as would be expected from the change in isoflurane concentration alone, and CBF returned to a level not significantly different from the control. These findings suggest that azepexole's primary effect on cerebral hemodynamics is a reduction in blood flow, without a direct impact on the brain's oxygen consumption.

Cardiovascular System Effects in Preclinical Systems

The cardiovascular effects of azepexole have been characterized in preclinical studies. In isoflurane-anesthetized dogs, azepexole did not alter mean arterial blood pressure but did cause a progressive decrease in heart rate and cardiac output. This indicates a negative chronotropic and inotropic effect on the heart, which is a characteristic feature of alpha-2 adrenergic agonists due to their sympatholytic action.

The following table summarizes the hemodynamic effects observed in this canine model.

| Hemodynamic Parameter | Effect of Azepexole |

| Mean Arterial Blood Pressure | No significant change |

| Heart Rate | Progressive decrease |

| Cardiac Output | Progressive decrease |

Analysis of Vasomotor Tone Modulation (e.g., Arterial Contraction Mechanisms in Isolated Preparations)

Azepexole has been shown to induce contraction in human isolated subcutaneous resistance arteries. nih.gov This effect is mediated through the activation of alpha-2 adrenoceptors. nih.gov The contractile mechanism is largely dependent on the influx of extracellular calcium ions (Ca2+), likely through voltage-operated calcium channels. nih.gov

In studies using isolated human subcutaneous resistance arteries, both azepexole and noradrenaline were found to increase intracellular Ca2+ concentration ([Ca2+]i) and cause contraction. nih.gov The contractile response to azepexole was significantly inhibited when extracellular Ca2+ was removed, highlighting the importance of external calcium influx. nih.gov Furthermore, a dihydropyridine (B1217469) antagonist of voltage-operated calcium channels partially inhibited both the contractile response and the rise in [Ca2+]i induced by azepexole. nih.gov

Interestingly, azepexole also appears to increase the sensitivity of the contractile apparatus to Ca2+. nih.gov In experiments where Ca2+ was cumulatively added to a Ca2+-free depolarizing solution, both azepexole and noradrenaline significantly increased the maximum force achieved and shifted the relationship between [Ca2+]i and force to the left. nih.gov The action of azepexole on these arteries involves a pertussis toxin-sensitive G protein, suggesting the involvement of a Gi protein in the signaling pathway. nih.gov

| Agent | Effect on Azepexole-Induced Contraction | Mechanism of Action |

|---|---|---|

| Removal of Extracellular Ca2+ | Markedly inhibited | Demonstrates dependence on extracellular calcium influx |

| Dihydropyridine Antagonist | Partially inhibited | Suggests involvement of voltage-operated calcium channels |

| Pertussis Toxin | Inhibited | Indicates the involvement of a Gi protein |

Regulation of Sympathetic Outflow (e.g., in Normoglycemic and Diabetic Pithed Rat Models)

In preclinical models, specifically in pithed normotensive rats, azepexole has been utilized to study alpha-2 adrenoceptor-mediated pressor responses, which are indicative of its effects on the sympathetic nervous system. One study investigated the influence of beta-2 adrenoceptor-mediated vasodilation on the pressor response to various alpha-2 agonists, including azepexole. This research demonstrated that the pressor response to azepexole is a key experimental parameter in this model.

While direct studies on azepexole in diabetic pithed rat models are not extensively available, research on other alpha-2 adrenergic agonists like B-HT 933 provides insights into the potential mechanisms. In diabetic pithed rats, the cardiac sympatho-inhibition by B-HT 933 was more pronounced compared to normoglycemic rats, suggesting a possible upregulation of alpha-2 adrenergic receptors in the diabetic state. The sympatho-inhibitory effects of B-HT 933 were mediated by the activation of α2A, α2B, and α2C adrenoceptor subtypes. This suggests that azepexole, as an alpha-2 agonist, could potentially exert its effects on sympathetic outflow through a similar multi-receptor mechanism.

Gastrointestinal System Effects in Preclinical Models

Examination of Peristaltic Contraction Inhibition (e.g., in Isolated Organ Preparations)

While direct studies on azepexole hydrochloride are limited, research on the effects of other selective alpha-2 adrenergic agonists provides strong evidence for their inhibitory role in gastrointestinal motility. In an in vitro study using isolated equine jejunum, selective alpha-2 agonists, including xylazine, detomidine, and medetomidine, were found to dose-dependently reduce both spontaneous and electrically-evoked phasic contractions. This indicates the presence of inhibitory alpha-2 adrenoceptors on equine jejunum motility. The data from this study suggests a potential therapeutic utility for alpha-2 agonists in intestinal disorders associated with hypermotility.

| Type of Contraction | Effect of Alpha-2 Agonists |

|---|---|

| Spontaneous Phasic Contractions | Dose-dependent reduction |

| Electrically-Evoked Phasic Contractions | Dose-dependent reduction |

Exploratory Research on Other Biological Activities

Investigation of Cholinesterase Inhibition (e.g., in Structurally Related Analogues)

There is currently no direct scientific evidence to suggest that azepexole hydrochloride possesses cholinesterase inhibitory activity. However, exploratory research into structurally related compounds containing an oxazole (B20620) or similar heterocyclic nucleus has revealed some activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

For instance, a series of 2-benzoxazolinone (B145934) derivatives have been synthesized and evaluated as potential cholinesterase inhibitors. nih.gov Some of these compounds exhibited inhibitory activity against both AChE and BChE. nih.gov Similarly, novel trans-amino-4-/5-arylethenyl-oxazoles and their naphthoxazole benzylamine (B48309) photoproducts have been designed and tested. nih.gov These compounds showed a binding preference for BChE over AChE, with the trans-amino-4-/5-arylethenyl-oxazole derivatives inhibiting BChE in the micromolar range. nih.gov

Furthermore, a study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are derivatives of cinnamic acid, demonstrated reversible inhibition of human acetylcholinesterase (hAChE). mdpi.com The inhibitory potency of these compounds varied, with IC50 values ranging from 9 to 246 μM. mdpi.com

| Compound Class | Target Enzyme(s) | Observed Activity |

|---|---|---|

| 2-Benzoxazolinone derivatives | AChE and BChE | Inhibitory activity observed |

| trans-amino-4-/5-arylethenyl-oxazoles | BChE > AChE | Potent BChE inhibition (µM range) |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | hAChE | Reversible inhibition (IC50 range: 9-246 µM) |

Synthetic Chemistry and Analogue Development of Azepexole Hydrochloride

Methodological Approaches to Azepexole (B1194734) Hydrochloride Synthesis

The synthesis of azepexole, chemically known as 6-ethyl-4,5,7,8-tetrahydro- mdpi.comorganic-chemistry.orgoxazolo[4,5-d]azepin-2-amine, requires a multi-step approach to construct the bicyclic heterocyclic framework. Key strategies involve the formation of the N-substituted azepine ring followed by the construction of the fused 2-aminooxazole ring system.

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, and it represents a critical step in the synthesis of the azepexole backbone, specifically for the introduction of the N-ethyl group onto the azepine precursor. organic-chemistry.orgnih.gov This class of reactions involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

A plausible synthetic route towards the azepexole core would begin with the formation of an N-ethyl substituted azepane derivative. This can be achieved by reacting a suitable precursor, such as a cyclic ketone or aldehyde, with ethylamine. The resulting iminium ion intermediate is not isolated but is immediately reduced using a variety of reducing agents.

Commonly employed reducing agents for this transformation include:

Sodium borohydride (B1222165) derivatives: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough not to reduce the initial carbonyl compound but are highly effective at reducing the protonated imine intermediate. organic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is considered a "green" chemistry approach, though it may require specialized high-pressure equipment.

The choice of reagent depends on the substrate's functional group tolerance and the desired reaction conditions. nih.gov For a complex molecule like an azepexole precursor, the chemoselectivity of reagents like sodium triacetoxyborohydride is often preferred to avoid unwanted side reactions.

The construction of the fused heterocyclic system of azepexole, specifically the mdpi.comorganic-chemistry.orgoxazolo[4,5-d]azepine core, is achieved through cyclocondensation reactions. This type of reaction involves the joining of two or more molecules, or different parts of the same molecule, to form a ring structure, typically with the elimination of a small molecule like water or an alcohol.

The formation of the 2-aminooxazoline ring fused to the azepine core is a critical step. A general and effective strategy for synthesizing 2-aminooxazolines involves the reaction of a β-amino alcohol with cyanogen (B1215507) bromide (BrCN) or a related cyanamide (B42294) derivative. In the context of azepexole synthesis, a key intermediate would be an N-ethyl-4-aminoazepan-5-ol. The vicinal amino and hydroxyl groups on the azepine ring can then undergo cyclocondensation.

Another powerful method for the synthesis of the 2-iminooxazolidine core, a tautomer of the 2-aminooxazoline ring, is the metal-catalyzed [3+2] cycloaddition of aziridines with isocyanates. researchgate.net This reaction provides a direct route to the five-membered heterocyclic ring. While not explicitly documented for azepexole itself, this modern synthetic approach represents a viable strategy for constructing the core scaffold.

Following synthesis, the crude azepexole hydrochloride must be purified to meet stringent pharmaceutical standards. High-performance liquid chromatography (HPLC) is the predominant technique used for both the analysis of purity and for the purification (preparative HPLC) of the final compound and its intermediates. Various stationary phases (e.g., C18, silica) and mobile phase compositions are optimized to achieve efficient separation from unreacted starting materials, byproducts, and other impurities.

Once purified, the structural identity and integrity of azepexole hydrochloride are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of azepexole would show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the methylene (B1212753) protons of the tetrahydroazepine ring and a signal for the amine protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The azepexole spectrum would display distinct signals for the carbons of the ethyl group, the azepine ring, and the oxazole (B20620) ring, including the characteristic C=N carbon of the 2-aminooxazoline moiety.

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the final assembled structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the parent ion.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as N-H bonds of the amine group and C-N and C-O bonds within the heterocyclic rings.

The hydrochloride salt form is also confirmed by techniques such as ion chromatography or elemental analysis to ensure the correct stoichiometry of the active molecule and the chloride counter-ion.

Design and Synthesis of Azepexole Hydrochloride Analogues

The development of analogues of a lead compound like azepexole is a standard strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, while potentially reducing side effects.

Azepexole is an agonist for the α2-adrenergic receptor, which is comprised of three main subtypes: α2A, α2B, and α2C. mdpi.com These subtypes are distributed differently throughout the body and mediate different physiological effects. For instance, the α2A subtype is heavily involved in sedation and analgesia, while the α2B subtype has been linked to vasoconstriction. nih.gov

The primary goal in designing novel azepexole analogues is often to enhance selectivity for a specific subtype to achieve a more targeted therapeutic effect. Strategies for analogue design and synthesis focus on systematic modification of the azepexole scaffold:

Modification of the N-Alkyl Group: The N-ethyl group on the azepine ring can be replaced with other alkyl or functionalized alkyl groups to probe the size and nature of the binding pocket. For example, replacing the ethyl group with larger (e.g., propyl, butyl) or smaller (e.g., methyl) substituents can modulate receptor affinity and selectivity.

Substitution on the Azepine Ring: Introducing substituents at various positions on the seven-membered azepine ring can alter the conformation of the molecule and its interaction with the receptor.

Modification of the 2-Aminooxazoline Ring: While the 2-amino group is often crucial for receptor interaction (the "guanidinium mimic"), modifications to this group or the ring itself can be explored to fine-tune electronic and steric properties.

The synthesis of these analogues would follow similar pathways as described for azepexole, utilizing versatile intermediates that allow for late-stage diversification of the target structures.

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For azepexole and its derivatives, SAR studies involve synthesizing a library of related compounds and evaluating their binding affinity and functional activity at the different α2-adrenergic receptor subtypes.

While extensive SAR data specifically for azepexole analogues is not widely published, studies on other series of α2-agonists/antagonists, such as indolin-2-yl imidazolines, provide a valuable framework for understanding the key structural requirements for activity. Key findings from such studies often reveal:

The Importance of the Basic Amine/Imidazoline (B1206853) Group: This group is typically a key pharmacophoric element that interacts with acidic residues (e.g., aspartic acid) in the receptor binding site.

Influence of N-Substitution: As seen with indoline (B122111) derivatives, small N-alkyl groups can lead to agonist activity, whereas larger or unsaturated groups (like N-allyl) can switch the activity profile to that of an antagonist.

Impact of Stereochemistry: The introduction of chiral centers can have a profound effect on activity. For example, the cis and trans isomers of 1,3-dimethylindolin-2-yl imidazoline exhibit dramatically different pharmacological profiles, with the cis isomer being a potent agonist and the trans isomer acting as an antagonist.

A hypothetical SAR study on azepexole derivatives might generate data similar to that shown in the table below, where modifications to the N-substituent on the azepine ring could drastically alter receptor affinity (expressed as the inhibition constant, Ki) and functional activity.

| Compound | R Group (on Azepine N) | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Functional Activity |

|---|---|---|---|---|---|

| Azepexole | -CH₂CH₃ | 5.2 | 25.1 | 30.5 | Full Agonist |

| Analogue 1 | -CH₃ | 8.1 | 40.3 | 45.2 | Full Agonist |

| Analogue 2 | -CH₂CH₂CH₃ (n-Propyl) | 15.6 | 90.8 | 110.7 | Partial Agonist |

| Analogue 3 | -CH₂CH=CH₂ (Allyl) | 20.4 | 150.2 | 180.9 | Antagonist |

| Analogue 4 | -H | 150.5 | >1000 | >1000 | Weak Agonist |

Data in this table is hypothetical and for illustrative purposes, based on established SAR principles for α2-adrenergic ligands.

Such studies guide the rational design of new compounds, leading to the identification of candidates with optimized therapeutic potential as highly selective α2-adrenergic receptor agonists.

Exploration of Related Azole and Imidazolidine (B613845) Scaffold Derivatives with Modified Biological Activities

Following a comprehensive review of scientific literature, specific research detailing the synthesis and exploration of azole and imidazolidine scaffold derivatives directly stemming from the parent compound, Azepexole hydrochloride, could not be located. Azepexole, known chemically as 2-Amino-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine, possesses a fused thiazole (B1198619) ring, which is a class of azole heterocycle. The query specifically requested information on the development of analogues by modifying this scaffold to include other azole or imidazolidine structures to alter biological activity.

While there is extensive research into the general synthesis and biological evaluation of diverse azole and imidazolidine derivatives for various therapeutic targets, this body of work does not appear to include analogues developed from the azepexole framework. nih.govresearchgate.nethilarispublisher.com The relationship between chemical structure and biological activity is a fundamental concept in medicinal chemistry, driving the synthesis of novel derivatives to enhance potency or modify effects. researchgate.netmans.edu.eg However, the application of this principle to create specific azole or imidazolidine analogues of azepexole is not documented in the available resources.

Research on 2-aminothiazole (B372263) derivatives is prevalent, with studies exploring their potential as antimycobacterial and antiplasmodial agents by modifying substituents on the thiazole scaffold. nih.gov Similarly, the imidazolidine ring is a well-studied scaffold, with numerous derivatives synthesized and evaluated for activities such as anti-inflammatory effects. nih.govresearchgate.net These research avenues focus on the independent development of compounds based on these scaffolds rather than on the specific modification of azepexole.

Therefore, due to the absence of specific data on the exploration of related azole and imidazolidine scaffold derivatives of Azepexole hydrochloride, it is not possible to provide detailed research findings or data tables on this topic as requested.

Advanced Research Methodologies and Innovative Approaches in Azepexole Hydrochloride Studies

In Vitro Experimental Paradigms

In vitro studies form the cornerstone of understanding the molecular interactions of Azepexole (B1194734) hydrochloride. These experimental setups allow for the precise characterization of its binding affinity to specific receptors and its functional consequences in a controlled cellular environment.

Comprehensive Receptor Binding Assays (e.g., Radioligand Binding, Saturation Binding, Competition Binding)

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. For Azepexole hydrochloride, these assays have been crucial in identifying its high affinity for α2-adrenoceptors.

Radioligand Binding Assays: These assays utilize a radioactively labeled ligand that has a known high affinity for the receptor of interest. The principle is to measure the displacement of this radioligand by the unlabeled compound being tested, in this case, Azepexole hydrochloride. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.

Studies have shown that Azepexole (also known as B-HT 933) is a potent and selective α2-adrenoceptor agonist. nih.gov Specifically, its binding affinity has been determined for the different α2-adrenoceptor subtypes, yielding pKi values of 8.3 for α2A, 7.6 for α2B, and 7.5 for α2C-adrenoceptors. nih.gov In studies using human platelet membranes, which are rich in α2-adrenoceptors, Azepexole hydrochloride (referred to as B-HT 920 in the study) demonstrated an IC50 of 2.9 +/- 0.3 X 10(-7) M in displacing the radioligand [3H]rauwolscine. tocris.com

Competition Binding Assays: This is the most common type of binding assay used to determine the affinity of an unlabeled compound (like Azepexole hydrochloride) for a receptor. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The resulting data is used to generate a competition curve, from which the IC50 and subsequently the Ki value can be determined. The pKi values for Azepexole at the α2-adrenoceptor subtypes were determined using such competition binding assays. nih.gov

| Receptor Subtype | pKi |

|---|---|

| α2A | 8.3 |

| α2B | 7.6 |

| α2C | 7.5 |

Functional Cell-Based Assays for Receptor Activation and Inhibition (e.g., Concentration-Dependent Inhibition of Response, Calcium Mobilization)

Functional assays are essential to move beyond simple binding and understand the physiological effect of a compound on a cell. These assays measure the cellular response following receptor activation or inhibition.

Concentration-Dependent Inhibition of Response: Azepexole hydrochloride's activity as an agonist at α2-adrenoceptors and dopamine (B1211576) D2 receptors has been demonstrated through functional assays that measure the inhibition of a cellular response. For instance, α2-adrenoceptors and dopamine D2 receptors are often coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).

Studies on homogenates of rat anterior pituitary have shown that Azepexole hydrochloride (B-HT 920) inhibits forskolin-stimulated adenylyl cyclase activity with an EC50 value of 0.35 microM. nih.gov In synaptic plasma membranes of the rat striatum, it reduced basal adenylyl cyclase activity with an EC50 of 0.68 microM. nih.gov This inhibitory effect was counteracted by the dopamine D2 receptor antagonist sulpiride, but not by the α2-adrenergic antagonist yohimbine, indicating that this effect is mediated by dopamine D2 receptors. nih.gov

Furthermore, in isolated guinea-pig ileum, Azepexole has been shown to cause a concentration-dependent inhibition of peristaltic contractions with an IC50 value of 78.72 nM, an effect characteristic of α2-adrenoceptor agonism. nih.gov

Calcium Mobilization: Many G-protein coupled receptors (GPCRs), upon activation, trigger the release of intracellular calcium (Ca2+). Calcium mobilization assays use fluorescent dyes that bind to Ca2+ and emit a signal that can be measured, providing a real-time readout of receptor activation. While this is a common technique for assessing GPCR function, specific studies employing calcium mobilization assays to characterize the activity of Azepexole hydrochloride were not identified in the reviewed literature. However, this methodology remains a valuable tool for investigating the signaling pathways of receptors targeted by Azepexole.

| Assay | Tissue/Cell Preparation | Receptor Target | Measured Effect | Potency (EC50/IC50) |

|---|---|---|---|---|

| Adenylyl Cyclase Inhibition | Rat Anterior Pituitary Homogenates | Dopamine D2 | Inhibition of forskolin-stimulated activity | 0.35 µM |

| Adenylyl Cyclase Inhibition | Rat Striatum Synaptic Plasma Membranes | Dopamine D2 | Inhibition of basal activity | 0.68 µM |

| Inhibition of Peristaltic Contractions | Guinea-Pig Ileum | α2-Adrenoceptor | Inhibition of contractions | 78.72 nM |

Preparation and Application of Biological Membranes for Receptor Studies

The study of receptor-ligand interactions often requires the isolation of biological membranes containing the receptor of interest. This is a crucial step for performing radioligand binding assays. The general procedure involves the homogenization of a tissue or cultured cells known to express the target receptor, followed by centrifugation steps to separate the membrane fraction from other cellular components.

For studying α2-adrenoceptors, tissues such as the brain cortex, spleen, and platelets are commonly used due to their high receptor density. The prepared membranes are then resuspended in a suitable buffer and can be stored frozen for later use in binding assays. The quality of the membrane preparation is critical for obtaining reliable and reproducible data.

Emerging In Vitro Models (e.g., Three-Dimensional Cell Culture Systems for Complex Interactions)

In recent years, three-dimensional (3D) cell culture systems, such as spheroids and organoids, have emerged as more physiologically relevant models compared to traditional two-dimensional (2D) cell cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo. While these advanced models hold great promise for pharmacological research, there is currently no available information in the scientific literature on the use of 3D cell culture systems for studying the effects of Azepexole hydrochloride.

In Vivo Experimental Paradigms in Preclinical Research

Strategic Selection and Justification of Animal Models for Specific Research Questions

The choice of an appropriate animal model is critical for the translational relevance of preclinical research findings. The selection is guided by the specific research question and the pharmacological targets of the compound under investigation.

Rodent Models (Rats and Mice): Rodents are widely used in pharmacological research due to their well-characterized genetics, relatively low cost, and the availability of a wide range of research tools.

For studying α2-adrenergic agonist effects: The hypotensive effects of α2-adrenergic agonists are often studied in rats and mice. These models are suitable for investigating the central and peripheral mechanisms of blood pressure regulation. Genetically modified mouse lines, such as those with specific α2-adrenoceptor subtypes knocked out, have been instrumental in dissecting the precise role of each subtype in the cardiovascular effects of these drugs. The α2A-adrenergic receptor subtype, in particular, has been shown to play a principal role in the hypotensive response to α2-agonists. nih.gov

For studying dopamine D2 agonist effects: Rodent models are also extensively used to study the effects of dopamine D2 agonists on motor activity and behavior. These models are particularly relevant for research into conditions such as Parkinson's disease. nih.gov The locomotor activity of mice, for instance, can be used to assess the functional consequences of D2 receptor stimulation. nih.gov

Other Animal Models: While rodents are the most common, other animal species are sometimes used for specific research questions. For example, the effects of α2-adrenergic agonists on sedation and analgesia have been studied in dogs and cats in a veterinary context.

The justification for using these models lies in the conservation of the targeted receptor systems and physiological pathways between these species and humans. This allows for the extrapolation of findings to predict the potential therapeutic effects and side effects of compounds like Azepexole hydrochloride in humans.

Behavioral Pharmacology Assessments (e.g., Sedation, Motor Activity, Antinociception)

The behavioral effects of azepexole hydrochloride are primarily characterized by its sedative and antinociceptive properties. In human volunteer studies, oral administration of azepexole was observed to produce sedation when compared to a placebo nih.gov.

In preclinical models using mice, azepexole has demonstrated significant, dose-dependent antinociceptive (pain-relieving) effects. nih.gov These effects were evaluated using a battery of standard pain assessment tests, including the tail-immersion, tail-pinch, and acetic acid writhing tests. nih.gov The administration of azepexole subcutaneously resulted in a measurable reduction in pain responses across all these models, establishing its activity as an analgesic agent in these contexts. nih.gov

Table 1: Antinociceptive Effects of Azepexole in Mice

| Assessment Test | **ED16 (mg/kg, s.c.)*** |

|---|---|

| Tail-Immersion Test | 5.6 +/- 0.4 |

| Tail-Pinch Test | 6.7 +/- 1.2 |

| Acetic Acid Writhing Test | 2.96 +/- 0.2 |

ED16 represents the dose required to produce an antinociceptive effect in 16% of the subjects. Data sourced from Vargas et al., 1989. nih.gov

Physiological Monitoring Techniques (e.g., Invasive and Non-Invasive Cardiovascular and Cerebrovascular Measurements)

The physiological effects of azepexole, particularly on the cardiovascular system, have been investigated using standard monitoring techniques in human subjects. Non-invasive measurements are typically employed to assess key parameters. For instance, studies have recorded systolic and diastolic blood pressure, which showed a reduction following oral administration of azepexole. nih.gov Heart rate is another critical parameter that was monitored, though it did not show significant changes in conjunction with the observed drop in blood pressure. nih.gov

Furthermore, more specialized techniques have been used to evaluate the compound's influence on autonomic reflexes. Baroreflex sensitivity, the reflex response that controls heart rate after a change in blood pressure, was assessed. nih.gov It was observed that azepexole enhanced the baroreflex sensitivity to increases in systolic arterial pressure induced by phenylephrine. nih.gov However, during the strain phase of the Valsalva manoeuvre, a test that evaluates autonomic function, azepexole was found to reduce baroreflex sensitivity. nih.gov

Pharmacological Intervention Studies with Receptor Antagonists to Elucidate Mechanisms

To elucidate the specific molecular pathways through which azepexole exerts its effects, pharmacological intervention studies utilizing receptor antagonists are employed. A receptor antagonist is a type of drug that binds to a receptor but does not activate it; instead, it blocks the receptor's natural ligand from binding and producing an effect. walshmedicalmedia.com This approach helps to identify the receptor systems involved in a drug's mechanism of action. walshmedicalmedia.com

Routes of Administration in Preclinical Settings

One common method is subcutaneous (s.c.) injection , which was used in mice to establish the dose-dependent antinociceptive effects of the compound. nih.gov This route allows for relatively slow and sustained absorption from the tissue under the skin.

Oral administration has also been used, particularly in studies involving human volunteers, to assess effects such as sedation and changes in cardiovascular parameters. nih.gov

For investigating the central nervous system effects of related alpha-2 adrenergic agonists, more direct routes are often employed to bypass the blood-brain barrier and target specific areas. These include:

Intrathecal injection , which involves administering the substance directly into the spinal canal, used to assess spinal mechanisms of antinociception. nih.gov

Intracerebroventricular (ICV) injection , which delivers the compound into the brain's ventricular system, used to study centrally-mediated effects like sedation. nih.gov

Computational and Chemoinformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in medicinal chemistry to correlate the chemical structure of molecules with their biological activity. fiveable.menih.gov The fundamental principle of QSAR is that the biological effect of a compound is directly related to its structural features. fiveable.me QSAR models are mathematical equations that attempt to predict the activity of new or untested compounds based on their physicochemical properties and structural descriptors, such as molecular size, shape, lipophilicity, and electronic properties. jocpr.comscienceforecastoa.com

The development of a QSAR model involves analyzing a series of compounds with known activities to identify the key structural features that contribute to their biological effects. fiveable.me This approach can accelerate the drug discovery process by prioritizing which new molecules to synthesize and test, thereby reducing reliance on extensive experimental screening. fiveable.mejocpr.com In the context of azepexole hydrochloride, a QSAR study could be conducted on a series of its chemical analogs. By systematically modifying parts of the azepexole structure and measuring the corresponding changes in, for example, alpha-2 adrenoceptor binding affinity or antinociceptive potency, a predictive model could be built. Such a model would guide the rational design of new derivatives with potentially improved potency or selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study and visualize the interaction between a small molecule (ligand), such as azepexole, and its biological target, typically a protein receptor. nih.govxjtu.edu.cn

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the receptor's binding site in various conformations and using a scoring function to estimate the binding affinity for each pose. xjtu.edu.cn For azepexole, docking simulations would be used to model its interaction with the alpha-2 adrenergic receptor. This would help identify the specific amino acid residues in the receptor's binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the azepexole molecule, providing a structural hypothesis for its agonist activity.

Molecular Dynamics (MD) Simulations build upon the static snapshot provided by docking. MD simulations use the laws of physics to simulate the natural motion of atoms in the ligand-receptor complex over time. nih.gov This provides insight into the stability and flexibility of the interaction. nih.gov An MD simulation of the azepexole-receptor complex would reveal how the binding pose changes over time and calculate the binding free energy, offering a more rigorous assessment of the binding stability than docking alone. scienceopen.com

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction has become an indispensable component of modern drug discovery, offering early-stage assessment of the pharmacokinetic and toxicological profiles of drug candidates like azepexole hydrochloride. nih.govnih.govresearchgate.net These computational models utilize a compound's chemical structure to forecast its journey through and effect on the body, thereby reducing the reliance on costly and time-consuming in vivo and in vitro evaluations. nih.govresearchgate.net For azepexole hydrochloride, the application of in silico ADMET prediction would involve a suite of computational tools to build a comprehensive profile of its potential as a therapeutic agent.

The methodologies for in silico ADMET prediction are diverse, ranging from quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms. nih.gov These models are trained on large datasets of compounds with known ADMET properties, enabling them to recognize structural motifs and physicochemical characteristics that influence a drug's behavior. The accuracy of these predictions is highly dependent on the quality of the dataset, the algorithm employed, and the specific endpoint being predicted. nih.gov

A hypothetical in silico ADMET assessment for azepexole hydrochloride would likely examine a range of parameters. For absorption, models would predict its solubility and permeability across biological membranes, such as the intestinal lining. Distribution predictions would estimate its ability to cross the blood-brain barrier and its binding affinity to plasma proteins. Metabolism prediction would identify potential metabolites by simulating interactions with key metabolic enzymes. Excretion pathways would also be modeled. Finally, a variety of toxicity endpoints, including potential cardiotoxicity and genotoxicity, would be assessed. cambridge.org

Hypothetical In Silico ADMET Profile for Azepexole Hydrochloride:

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | -5.2 | Low to moderate permeability |

| Human Intestinal Absorption | 85% | Good absorption potential |

| Distribution | ||

| Blood-Brain Barrier Permeability (logBB) | 0.1 | Likely to cross the blood-brain barrier |

| Plasma Protein Binding | 92% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| CYP3A4 Substrate | No | Lower potential for certain drug-drug interactions |

| Excretion | ||

| Renal Clearance | 60% | Primarily excreted through the kidneys |

| Toxicity | ||

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Polypharmacological Drug Design and Multi-Target Identification Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets. nih.govnih.govtcmsp-e.com This approach is particularly relevant for complex diseases that involve the dysregulation of multiple pathways. mdpi.com Polypharmacological agents can offer improved therapeutic efficacy and a reduced likelihood of drug resistance. tcmsp-e.com For azepexole hydrochloride, exploring its polypharmacological potential could uncover novel therapeutic applications and enhance its efficacy.

The design of multi-target drugs is a complex endeavor that can be guided by computational methods. researchgate.net These strategies often involve identifying common structural features in the binding sites of different targets or designing ligands that can adapt to different binding pockets. acs.org Network pharmacology is another valuable tool, allowing researchers to visualize the complex interplay of biological pathways and identify key nodes for multi-target intervention. nih.gov

Identifying the multiple targets of a compound like azepexole hydrochloride would involve a combination of in silico and experimental approaches. Computational methods, such as reverse docking and pharmacophore screening, can predict potential off-targets by screening large databases of protein structures. nih.govnih.gov Experimentally, techniques like affinity chromatography and chemical proteomics can be used to isolate and identify proteins that bind to azepexole hydrochloride.

Hypothetical Multi-Target Profile for Azepexole Hydrochloride:

| Target | Binding Affinity (Ki) | Therapeutic Area | Rationale for Multi-Targeting |

| Alpha-2 Adrenergic Receptor | 10 nM | Hypertension | Primary target |

| Serotonin 5-HT1A Receptor | 85 nM | Anxiety, Depression | Synergistic effect on mood disorders |

| Dopamine D2 Receptor | 250 nM | Psychosis | Potential for antipsychotic activity |

| Imidazoline (B1206853) I1 Receptor | 150 nM | Hypertension | Complementary mechanism for blood pressure control |

Emerging Technologies and Methodological Advancements

Application of Label-Free Technologies for Real-Time Drug Response Measurements

Label-free technologies have emerged as powerful tools in drug discovery, enabling the real-time measurement of drug-target interactions without the need for fluorescent or radioactive labels. biocompare.com These techniques, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), monitor changes in physical properties, like refractive index or layer thickness, upon binding of an analyte to a ligand immobilized on a sensor surface. biocompare.com The primary advantage of these methods is their ability to provide kinetic data, including association and dissociation rates, in addition to binding affinity. biocompare.comdrugtargetreview.com

The application of label-free technologies to the study of azepexole hydrochloride would provide a more dynamic understanding of its interaction with its targets. For instance, SPR could be used to measure the binding kinetics of azepexole hydrochloride to the alpha-2 adrenergic receptor in real-time. This would yield valuable information on how quickly the drug binds to its target and how long it remains bound, which can be critical for its pharmacological effect.

Hypothetical Surface Plasmon Resonance (SPR) Data for Azepexole Hydrochloride Binding to Alpha-2 Adrenergic Receptor:

| Parameter | Value | Unit |

| Association Rate Constant (ka) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 1.8 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 7.2 x 10⁻⁹ | M |

Integration of Artificial Intelligence (AI) in Drug Screening and Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to lead optimization. mdpi.comijrpr.com AI algorithms can analyze vast and complex datasets to identify novel drug targets, predict the activity and toxicity of compounds, and design new molecules with desired properties. frontiersin.orgnih.gov The integration of AI into the drug discovery pipeline for a compound like azepexole hydrochloride could significantly accelerate its development and uncover new therapeutic opportunities.

In the context of drug screening, AI can be used to build predictive models that can virtually screen large compound libraries to identify molecules with a high probability of binding to a specific target. ijrpr.com For azepexole hydrochloride, AI could be employed to identify other potential targets, predict its efficacy in different disease models, or even design novel analogs with improved properties. Generative AI models can also be used to create entirely new molecules with optimized polypharmacological profiles. mdpi.com

Kinetic Characterization of Drug-Target Interactions (e.g., Drug-Target Residence Time Optimization)

Beyond simple binding affinity, the kinetics of drug-target interactions, particularly drug-target residence time, are increasingly recognized as a critical determinant of a drug's efficacy and duration of action. nih.govnih.gov Drug-target residence time refers to the length of time a drug remains bound to its target. bellbrooklabs.com A longer residence time can lead to a more sustained pharmacological effect, even after the drug has been cleared from systemic circulation. bellbrooklabs.com

The kinetic characterization of azepexole hydrochloride's interaction with its targets would involve measuring its association (kon) and dissociation (koff) rates. technologynetworks.com The residence time is the reciprocal of the dissociation rate (1/koff). bellbrooklabs.com Optimizing for a longer residence time during lead optimization can lead to drugs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov This can be particularly advantageous for achieving a prolonged therapeutic effect with less frequent dosing. enzymlogic.com

Hypothetical Kinetic Parameters for Azepexole Hydrochloride and Analogs:

| Compound | Target | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (min) |

| Azepexole Hydrochloride | Alpha-2 Adrenergic Receptor | 2.1 x 10^5 | 2.5 x 10⁻³ | 6.7 |

| Analog A | Alpha-2 Adrenergic Receptor | 3.5 x 10^5 | 1.2 x 10⁻³ | 13.9 |

| Analog B | Alpha-2 Adrenergic Receptor | 1.8 x 10^5 | 5.0 x 10⁻⁴ | 33.3 |

Future Directions and Unexplored Research Avenues for Azepexole Hydrochloride

Deeper Mechanistic Elucidation of Azepexole (B1194734) Hydrochloride's Pharmacological Profile

Azepexole hydrochloride functions as a potent agonist for α2-adrenoceptors, which are critical in regulating sympathetic outflow. These receptors are divided into three main subtypes: α2A, α2B, and α2C. wikipedia.orgnih.gov The α2A and α2C subtypes are predominantly found in the central nervous system and are associated with sedative, analgesic, and sympatholytic effects, whereas the α2B subtype is more common on vascular smooth muscle and is involved in vasoconstriction. nih.gov

Ligand-binding studies have quantified azepexole's affinity for these subtypes, revealing a preferential binding profile.

| Receptor Subtype | Reported pKi Value | Relative Affinity |

|---|---|---|

| α2A | 8.3 | High |

| α2B | 7.6 | Moderate |

| α2C | 7.5 | Moderate |

This binding affinity rank order of α2A > α2B ≈ α2C provides a basis for its pharmacological actions. Future research must delve deeper into the functional consequences of these binding affinities. Key unexplored areas include:

Signal Transduction Pathways: While its effects are thought to be mediated by pertussis toxin-sensitive Gi proteins and potentially involve extracellular Ca²⁺ influx, the downstream signaling cascades for each receptor subtype upon azepexole binding are not fully characterized. Future studies should employ advanced molecular biology techniques to map these pathways comprehensively.

Receptor Cross-Talk: The interaction between α2-adrenergic receptors and other receptor systems, such as imidazoline (B1206853) receptors, is an area of significant interest. Some centrally acting antihypertensives achieve their effects through both α2-adrenergic and I1-imidazoline receptors. A thorough investigation is needed to determine if azepexole exhibits any clinically relevant activity at imidazoline receptors, which could clarify its hypotensive versus sedative mechanisms.

Functional Selectivity: Research should explore whether azepexole acts as a biased agonist, preferentially activating certain signaling pathways over others at specific α2-adrenoceptor subtypes. This could lead to the development of new compounds with more refined therapeutic effects.

Advanced Structural Biology Studies for High-Resolution Receptor-Ligand Complex Characterization

A fundamental gap in the understanding of azepexole is the absence of high-resolution structural data of the compound bound to its target receptors. Techniques like X-ray crystallography and cryo-electron microscopy are powerful tools for determining the three-dimensional structure of molecules at an atomic level. nih.gov Such studies are prerequisites for structure-based drug design. nih.gov

Future research efforts should prioritize:

Crystallization of the Azepexole-α2-Adrenoceptor Complex: Obtaining a high-resolution crystal structure of azepexole in complex with each of the α2-adrenoceptor subtypes (α2A, α2B, and α2C) would be a landmark achievement. This would provide precise details of the molecular interactions, including the specific amino acid residues involved in binding and the conformational changes that lead to receptor activation. nih.gov

Computational Modeling and Simulation: In conjunction with experimental structural data, molecular dynamics simulations can model the dynamic behavior of the receptor-ligand interaction over time. This can help elucidate the mechanism of receptor activation and the basis for azepexole's subtype selectivity.

Rational Design and Synthesis of Next-Generation Azepexole Hydrochloride Analogues with Enhanced Specificity or Novel Activities

The chemical scaffold of azepexole presents a promising starting point for medicinal chemistry efforts. The principles of structure-activity relationship (SAR) studies, which aim to link a molecule's chemical structure to its biological activity, can guide the development of new analogues. gardp.orgcollaborativedrug.com

Future directions in this area include:

Subtype-Selective Analogues: The synthesis of novel compounds based on the azepexole structure should aim to enhance selectivity for specific α2-adrenoceptor subtypes. For example, an analogue with significantly higher selectivity for the α2A subtype could potentially maximize sedative and analgesic properties while minimizing the cardiovascular effects mediated by the α2B subtype. nih.gov

Exploring the Azepine and Oxazole (B20620) Rings: Synthetic modifications could focus on altering the azepine or oxazole rings or modifying substituents to probe the SAR and identify key structural features that confer improved binding profiles and functional selectivity. nih.gov

Novel Activities: By systematically modifying the azepexole structure, it may be possible to develop analogues with entirely new pharmacological profiles, potentially targeting other receptors or possessing unique functional properties.

Integration of Systems Biology Approaches to Understand Network-Level Effects

Modern drug discovery is moving beyond the single-target paradigm to embrace a more holistic, systems-level perspective. mdpi.com Network pharmacology is a computational approach that analyzes the complex interactions between drug molecules and the entire biological network of a cell or organism. nih.gov This methodology can uncover polypharmacological mechanisms and predict novel therapeutic applications. mdpi.comresearchgate.net

For azepexole hydrochloride, a systems biology approach could:

Elucidate Pathway Modulation: Determine how azepexole influences major signaling pathways beyond the immediate G-protein coupling, such as the mitogen-activated protein kinase (MAPK) or PI3K-Akt pathways. nih.govresearchgate.net

Predict New Therapeutic Indications: By analyzing the network of genes and proteins affected by azepexole, it may be possible to generate hypotheses for new therapeutic uses in different disease contexts. nih.gov

Identification of Novel Preclinical Research Applications and Therapeutic Potential

The known properties of α2-adrenergic agonists—sedation, analgesia, anxiolysis, and sympatholysis—provide a strong foundation for exploring new therapeutic avenues for azepexole. nih.govresearchgate.netvasg.org While this class of drugs is used for conditions like hypertension, ADHD, and pain management, the specific potential of azepexole in various preclinical models remains largely unexplored. nih.govpatsnap.com

Future preclinical research should investigate the efficacy of azepexole in models of:

Neuropathic Pain and Chronic Pain States: Given the role of spinal α2-receptors in analgesia, azepexole could be evaluated in models of chronic pain where the noradrenergic system is implicated. researchgate.netvasg.org

Neurodegenerative Disorders: The noradrenergic system is known to be affected in neurodegenerative diseases like Parkinson's and Alzheimer's. Investigating the potential neuroprotective effects of azepexole, similar to how other compounds like Pramipexole have been studied for their neuroprotective mechanisms, could be a valuable research direction. nih.gov

Anxiety and Stress-Related Disorders: The anxiolytic effects of α2-agonists are well-established. researchgate.net Testing azepexole in specific preclinical models of anxiety, such as panic disorder or post-traumatic stress disorder, could reveal novel therapeutic potential.

Glaucoma: Other α2-agonists are used to treat glaucoma by reducing the production of aqueous humor. patsnap.com The potential of azepexole as an ocular hypotensive agent warrants investigation.

Q & A

Q. What are the key pharmacological characteristics of azepexole hydrochloride that inform its use in experimental models?

Azepexole hydrochloride is a potent and selective α2-adrenoceptor agonist with pKi values of 8.3, 7.6, and 7.5 for α2A-, α2B-, and α2C-adrenoceptor subtypes, respectively . Its selectivity makes it suitable for studying α2-adrenoceptor-mediated responses in isolated tissues (e.g., guinea pig ileum) or hemodynamic models. Researchers should validate receptor specificity using antagonists like yohimbine and control for off-target effects via concentration-response curves .

Q. Which standard in vitro or ex vivo models are validated for studying azepexole hydrochloride’s effects?

- Guinea pig ileum : Azepexole inhibits electrically induced contractions in the myenteric plexus-longitudinal muscle (MPLM) preparation, with an IC50 of 78.72 nM .

- Vascular preparations : Subcutaneous resistance arteries or perfused rat mesenteric beds are used to assess its vasoconstrictive effects under varying calcium conditions .

- Anesthetic interaction models : Co-administration with halothane or isoflurane allows investigation of hemodynamic modulation (e.g., blood pressure responses) .

Q. How should researchers prepare and validate azepexole hydrochloride solutions for in vivo experiments?

- Solubility : Dissolve in 0.9% saline for most studies; avoid light-sensitive degradation by preparing fresh solutions daily .

- Dosing validation : Use internal standards (e.g., DHBA) in HPLC protocols to quantify plasma drug levels and ensure consistency .

Advanced Research Questions

Q. How can conflicting data on azepexole’s efficacy in different experimental conditions be resolved?

Example: In depolarized vascular tissues, azepexole’s effect on [Ca²⁺]i-force relationships showed variability (13–30% of control responses) . To resolve contradictions:

- Compare methodologies (e.g., bolus vs. infusion protocols) .

- Standardize calcium handling modifiers (e.g., ryanodine) and statistical thresholds (e.g., paired t-tests for within-subject designs) .

- Replicate findings across multiple models (e.g., ileum vs. artery) to isolate tissue-specific effects .

Q. What strategies are recommended for investigating cross-talk between α2-adrenoceptors and opioid receptor systems?

- Co-administration studies : Test azepexole alongside opioid agonists (e.g., morphine) in the MPLM, using naloxone to block opioid receptors and isolate α2-mediated effects .

- Calcium imaging : Measure intracellular Ca²⁺ flux under depolarizing conditions to differentiate receptor-specific signaling pathways .

Q. How can researchers ensure reproducibility in studies involving azepexole hydrochloride?

- Detailed protocols : Follow guidelines for experimental sections (e.g., Beilstein Journal standards), including reagent sources (e.g., Boehringer Ingelheim for azepexole) and statistical methods (e.g., mean ± SEM, Student’s t-test) .

- Data transparency : Provide raw datasets (e.g., concentration-response curves) as supplementary materials with clear metadata .

Methodological Considerations

Q. What analytical techniques are critical for validating azepexole’s receptor interactions?

- Radioligand binding assays : Quantify displacement of selective α2 antagonists (e.g., [³H]-rauwolscine) to confirm subtype selectivity .

- Reverse-phase HPLC : Use ion-pairing systems with internal standards (e.g., DHBA) to measure plasma noradrenaline levels in pharmacokinetic studies .

Q. How should researchers address variability in azepexole’s hemodynamic responses under anesthetic conditions?

- Controlled variables : Maintain consistent anesthesia depth (e.g., halothane at 1.5 MAC) and pre-treat with autonomic blockers (e.g., hexamethonium) to isolate α2 effects .

- Statistical normalization : Express responses as a percentage of baseline values to account for inter-subject variability .